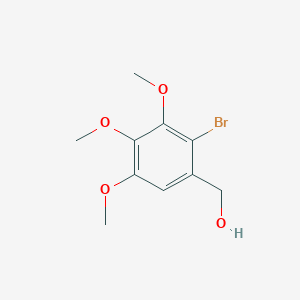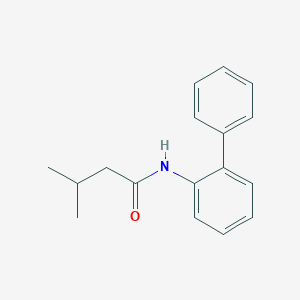
n-(Biphenyl-2-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Biphenyl-2-yl)-3-methylbutanamide: is an organic compound that features a biphenyl moiety linked to a butanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(Biphenyl-2-yl)-3-methylbutanamide typically involves the coupling of biphenyl derivatives with butanamide precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a biphenyl boronic acid with a butanamide halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction or Negishi coupling . These methods involve the use of metal catalysts and can be optimized for large-scale synthesis by adjusting reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: n-(Biphenyl-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: Biphenyl-2-yl-3-methylbutylamine.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(Biphenyl-2-yl)-3-methylbutanamide is used as a building block in organic synthesis. Its biphenyl structure makes it a versatile intermediate for the synthesis of more complex molecules .
Biology: In biological research, biphenyl derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They can interact with various biological targets due to their structural similarity to natural ligands .
Medicine: This compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, biphenyl compounds are used in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials .
Mecanismo De Acción
The mechanism of action of n-(Biphenyl-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds .
Comparación Con Compuestos Similares
- Biphenyl-2-yl-3-methylbutanoic acid
- Biphenyl-2-yl-3-methylbutylamine
- Biphenyl-2-yl-3-methylbutanol
Uniqueness: n-(Biphenyl-2-yl)-3-methylbutanamide is unique due to its specific combination of a biphenyl moiety and a butanamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
5439-23-6 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
3-methyl-N-(2-phenylphenyl)butanamide |
InChI |
InChI=1S/C17H19NO/c1-13(2)12-17(19)18-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
Clave InChI |
AGVHQHNPCTYIDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)
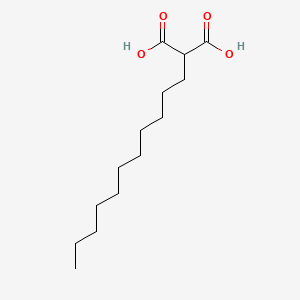

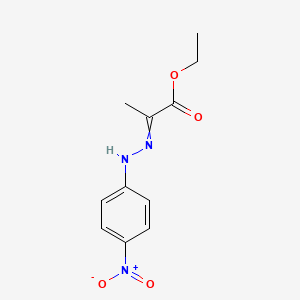

![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
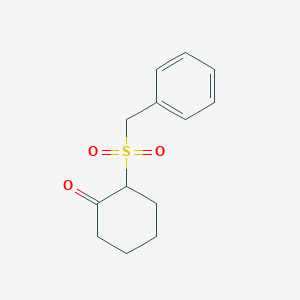
![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
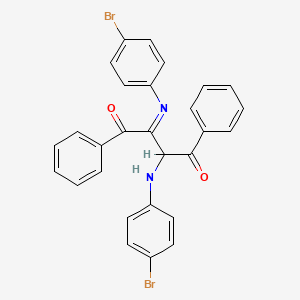

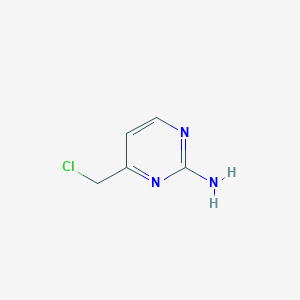
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
